Isoquinoline, 1,2,3,4-tetrahydro-1-(3-thienyl)- Isoquinoline, 1,2,3,4-tetrahydro-1-(3-thienyl)-
Brand Name: Vulcanchem
CAS No.: 180272-44-0
VCID: VC16254422
InChI: InChI=1S/C13H13NS/c1-2-4-12-10(3-1)5-7-14-13(12)11-6-8-15-9-11/h1-4,6,8-9,13-14H,5,7H2
SMILES:
Molecular Formula: C13H13NS
Molecular Weight: 215.32 g/mol

Isoquinoline, 1,2,3,4-tetrahydro-1-(3-thienyl)-

CAS No.: 180272-44-0

Cat. No.: VC16254422

Molecular Formula: C13H13NS

Molecular Weight: 215.32 g/mol

* For research use only. Not for human or veterinary use.

Isoquinoline, 1,2,3,4-tetrahydro-1-(3-thienyl)- - 180272-44-0

Specification

CAS No. 180272-44-0
Molecular Formula C13H13NS
Molecular Weight 215.32 g/mol
IUPAC Name 1-thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C13H13NS/c1-2-4-12-10(3-1)5-7-14-13(12)11-6-8-15-9-11/h1-4,6,8-9,13-14H,5,7H2
Standard InChI Key MITPAGSWQGXPBC-UHFFFAOYSA-N
Canonical SMILES C1CNC(C2=CC=CC=C21)C3=CSC=C3

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline. Its molecular formula is C₁₂H₁₁NS, derived from the fusion of a tetrahydroisoquinoline backbone (C₉H₁₁N) with a thiophene ring (C₄H₄S). The molecular weight is 201.29 g/mol, calculated using atomic masses from the periodic table .

Structural Analogs and Comparative Analysis

Structurally, this compound belongs to the 1-substituted tetrahydroisoquinoline family, closely related to derivatives such as:

  • 1-(2-Thienyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (C₁₅H₁₇NO₂S)

  • 2,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline (C₁₁H₁₅N)

A key distinction lies in the 3-thienyl substituent, which introduces electronic and steric effects distinct from 2-thienyl or alkyl-substituted analogs. The thiophene ring’s aromaticity and sulfur atom may influence intermolecular interactions, solubility, and biological activity .

Table 1: Comparative Structural Data of Tetrahydroisoquinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituents
1-(3-Thienyl)-1,2,3,4-tetrahydroisoquinolineC₁₂H₁₁NS201.293-Thienyl at C1
1-(2-Thienyl)-6,7-dimethoxy derivative C₁₅H₁₇NO₂S275.402-Thienyl, 6,7-OCH₃
2,3-Dimethyl derivative C₁₁H₁₅N161.24CH₃ at C2 and C3

Synthesis and Chemical Reactivity

Biomimetic and Conventional Synthetic Routes

The synthesis of 1-substituted tetrahydroisoquinolines typically employs Pictet–Spengler or Bischler–Napieralski cyclization strategies. For example:

  • Pictet–Spengler Reaction: Condensation of phenethylamine derivatives with aldehydes or ketones under acidic conditions .

  • Bischler–Napieralski Reaction: Cyclodehydration of β-arylethylamides using phosphoryl chloride or similar reagents .

For 1-(3-thienyl) derivatives, a plausible route involves reacting 3-thiophenecarboxaldehyde with a tetrahydroisoquinoline precursor. A 2025 study on analogous compounds reported yields of 60–75% using trifluoroacetic acid as a catalyst .

Key Reaction Parameters

  • Temperature: 80–100°C for optimal cyclization .

  • Solvents: Dichloromethane or tetrahydrofuran (THF) for solubility .

  • Catalysts: Lewis acids (e.g., ZnCl₂) enhance reaction efficiency .

Physicochemical Properties

Predicted Physical Constants

While experimental data for 1-(3-thienyl)-1,2,3,4-tetrahydroisoquinoline remain scarce, properties can be extrapolated from analogs:

  • Boiling Point: ~230–240°C (similar to 1,2,3,4-tetrahydroisoquinoline ).

  • Density: ~1.06–1.10 g/cm³ .

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, THF); limited water solubility (<1 g/L) .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks at 3050 cm⁻¹ (C–H aromatic), 1600 cm⁻¹ (C=C), and 700 cm⁻¹ (C–S) .

  • NMR: ¹H NMR would show resonances for the thiophene protons (δ 6.8–7.2 ppm) and tetrahydroisoquinoline methylenes (δ 2.5–3.5 ppm) .

Applications in Drug Discovery and Material Science

Antitubercular Agents

The compound’s potential to disrupt cell wall biosynthesis positions it as a candidate for multidrug-resistant TB therapy. Hybrid derivatives combining thienyl and methoxy groups show synergistic effects .

Organic Electronics

Thiophene-containing compounds are prized in organic semiconductors due to their charge transport properties. The conjugated system in 1-(3-thienyl)-tetrahydroisoquinoline could serve as a building block for conductive polymers .

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